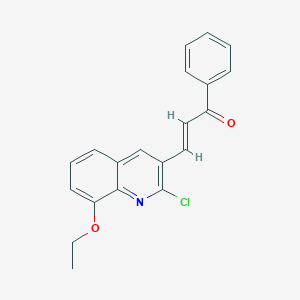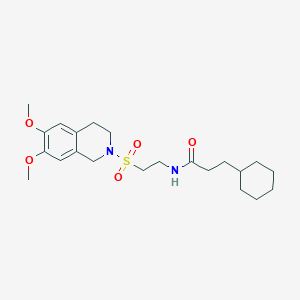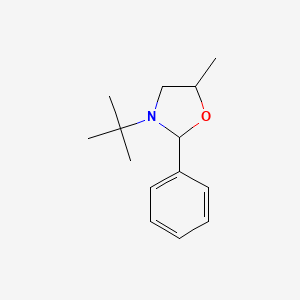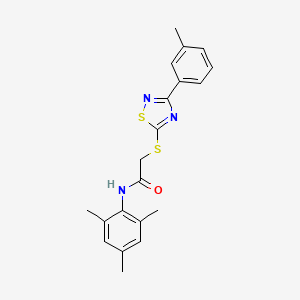![molecular formula C9H8FN3S2 B2911732 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 871801-99-9](/img/structure/B2911732.png)
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 871801-99-9 . It has a molecular weight of 241.31 . The IUPAC name for this compound is 5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl hydrosulfide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-11-8-12-13-9(14)15-8/h1-4H,5H2,(H,11,12)(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of “this compound” is 168-169°C .Applications De Recherche Scientifique
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol has been studied for its potential applications in a variety of scientific research fields. It has been used as a building block in the synthesis of biologically active compounds such as anti-tumor agents, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of novel fluorescent probes for the detection of biological targets. This compound has also been used as a reagent in the synthesis of metal-organic frameworks and has potential applications in the field of nanotechnology.
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds have been shown to inhibit the human carbonic anhydrase-ii enzyme (hca-ii), which plays a crucial role in many biological processes .
Result of Action
Similar compounds have shown promising anti-convulsant activity , and cytotoxic activity against certain cell lines .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol in lab experiments is its ease of synthesis. It can be synthesized using two simple methods, both of which produce high yields. Additionally, this compound is a relatively inexpensive compound, making it an attractive option for researchers. One of the main limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood. This makes it difficult to predict the exact effects of the compound in different biological systems.
Orientations Futures
The potential applications of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol are still being explored. Future research should focus on further elucidating the mechanism of action of the compound and its effects on different biological systems. Additionally, further research should focus on the development of novel fluorescent probes based on this compound and the synthesis of metal-organic frameworks using the compound. Finally, future research should focus on the development of new and improved synthetic methods for the production of this compound.
Méthodes De Synthèse
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol can be synthesized using two main methods. The first method involves the reaction of 4-fluorobenzaldehyde with thiourea in the presence of a base and a catalyst. The second method involves the reaction of 4-fluorophenylacetonitrile with thiourea in the presence of a base and a catalyst. Both of these methods produce this compound in high yields.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s unique structure allows it to interact with various biomolecules at the molecular level, influencing their function and activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . More comprehensive studies are needed to fully understand the dosage-dependent effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation within cells .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-11-8-12-13-9(14)15-8/h1-4H,5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVPLBFNQFSENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNC(=S)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2911650.png)

![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2911657.png)




![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2911666.png)


![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2911672.png)
